molecular formula C7H6N2S B1612270 4-(Methylthio)picolinonitrile CAS No. 501379-24-4

4-(Methylthio)picolinonitrile

Cat. No.: B1612270
CAS No.: 501379-24-4
M. Wt: 150.2 g/mol
InChI Key: OHBQLVNPKQOPQO-UHFFFAOYSA-N
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Description

4-(Methylthio)picolinonitrile is a pyridine derivative featuring a methylthio (-SMe) substituent at the 4-position and a nitrile (-CN) group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-methylsulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQLVNPKQOPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604965
Record name 4-(Methylsulfanyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501379-24-4
Record name 4-(Methylsulfanyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)pyridine-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylthio)picolinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloropicolinonitrile with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . Another method includes the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylthio)picolinonitrile has several applications in scientific research:

Mechanism of Action

4-(Methylthio)picolinonitrile can be compared with other picolinonitrile derivatives such as 4-chloropicolinonitrile and 4-aminopicolinonitrile. Unlike its counterparts, this compound has a unique methylthio group that imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Type

The electronic and steric effects of substituents on the picolinonitrile scaffold significantly influence reactivity and applications:

  • 4-(Methylthio)picolinonitrile: The methylthio group at the 4-position is electron-donating, enhancing aromatic stability while providing moderate steric bulk.
  • 4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile (CAS 1245646-64-3): A methylpiperazine moiety linked via methylene introduces basicity and increased solubility in polar solvents, beneficial for drug delivery .
  • 5-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)picolinonitrile (7a): A thienopyrimidine-aminopicolinonitrile hybrid with a cyano-phenoxy group. The extended conjugated system likely enhances UV absorption and thermal stability .
  • 4-(4-Aminophenoxy)-N-methylpicolinamide: Substitution of nitrile with an amide (-CONHMe) reduces electrophilicity, favoring hydrogen-bonding interactions in biological systems .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Properties
This compound (hypothetical) C₇H₆N₂S 166.20 N/A High lipophilicity, moderate reactivity
4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile C₁₂H₁₆N₄ 216.28 N/A Basic, water-soluble
7a C₂₁H₁₄N₆OS 398.09 308–310 High thermal stability, crystalline
4-(4-Aminophenoxy)-N-methylpicolinamide C₁₃H₁₂N₃O₂ 257.26 N/A Polar, bioactive

Research Findings and Trends

  • Electronic Effects : Nitriles (e.g., 7a) exhibit higher electrophilicity than amides (e.g., compound 4 in ), enabling nucleophilic additions or cyclizations .
  • Thermal Stability : High melting points in compounds like 7a correlate with extended conjugation and intermolecular hydrogen bonding .
  • Synthetic Flexibility: The picolinonitrile core accommodates diverse substituents (e.g., piperazine, thienopyrimidine), enabling tailored physicochemical properties for drug design .

Biological Activity

4-(Methylthio)picolinonitrile, with the chemical formula C7H6N2S, is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is a derivative of picolinonitrile, featuring a methylthio group at the fourth position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

  • Molecular Formula: C7H6N2S
  • Molecular Weight: 150.20 g/mol
  • IUPAC Name: 4-methylsulfanylpyridine-2-carbonitrile
  • Canonical SMILES: CSC1=CC(=NC=C1)C#N

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Nucleophilic Substitution:
    • Reaction of 4-chloropicolinonitrile with sodium methylthiolate in dimethylformamide (DMF) under reflux conditions.
  • Oxidation and Reduction Reactions:
    • The methylthio group can be oxidized to form sulfoxides or sulfones.
    • The nitrile group can be reduced to form corresponding amines.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and its interactions with various biological receptors. The methylthio group enhances its reactivity and selectivity towards specific targets compared to other derivatives like 4-chloropicolinonitrile and 4-aminopicolinonitrile.

Case Studies and Research Findings

  • Enzyme Inhibition:
    • Research indicates that this compound exhibits significant inhibitory effects on certain metalloenzymes, which are crucial for various biochemical pathways. Studies have shown that this compound can effectively inhibit the activity of enzymes involved in bacterial resistance mechanisms.
  • Antimicrobial Activity:
    • A study conducted on a library of compounds, including derivatives of picolinonitrile, found that this compound demonstrated notable antimicrobial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were recorded, highlighting its potential as an antimicrobial agent .
  • Receptor Binding Studies:
    • Investigations into receptor binding have revealed that this compound interacts with specific biological receptors, which may lead to potential therapeutic applications in treating diseases linked to these receptors.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityKey Differences
This compoundEnzyme inhibitor, antimicrobialUnique methylthio group
4-ChloropicolinonitrileModerate enzyme inhibitionChlorine substituent
4-AminopicolinonitrileLower antimicrobial activityAmino group instead of methylthio

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Methylthio)picolinonitrile
Reactant of Route 2
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4-(Methylthio)picolinonitrile

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